molecular formula C16H23NO2 B457290 N-(3-acetylphenyl)-2-ethylhexanamide

N-(3-acetylphenyl)-2-ethylhexanamide

Cat. No.: B457290
M. Wt: 261.36g/mol
InChI Key: WFBPTQNHUDWHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Acetylphenyl)-2-ethylhexanamide is an amide derivative characterized by a 3-acetylphenyl group attached to a 2-ethylhexanamide backbone.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36g/mol

IUPAC Name

N-(3-acetylphenyl)-2-ethylhexanamide

InChI

InChI=1S/C16H23NO2/c1-4-6-8-13(5-2)16(19)17-15-10-7-9-14(11-15)12(3)18/h7,9-11,13H,4-6,8H2,1-3H3,(H,17,19)

InChI Key

WFBPTQNHUDWHDC-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)C

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications/Findings Reference
N-(3-Acetylphenyl)-2-phenylacetamide C₁₆H₁₅NO₂ 253.3 3-Acetylphenyl, phenylacetamide Lab reagent (discontinued)
N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide C₁₉H₂₀ClNO₃ 353.8 3-Acetylphenyl, chlorophenoxy chain Potential bioactive intermediate
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide C₁₆H₁₃Cl₂NO₃ 354.2 3-Acetylphenyl, dichlorophenoxy Synthetic intermediate
2-Ethyl-N-(3-hydroxyphenyl)hexanamide C₁₄H₂₁NO₂ 235.3 3-Hydroxyphenyl, ethylhexanamide Precursor for organophosphorus antidotes
N-(3-Acetylphenyl)pivalamide C₁₃H₁₇NO₂ 235.3 3-Acetylphenyl, pivalamide Intermediate in CFTR corrector synthesis

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group in N-(3-acetylphenyl) derivatives (e.g., ) enhances electrophilicity compared to hydroxyphenyl analogs (e.g., ), which may affect reaction kinetics in nucleophilic substitutions.
  • Bioactivity : While N-(3-acetylphenyl)-1H-indole-2-carboxamide derivatives exhibit MAO-A inhibitory activity , the ethylhexanamide moiety in the target compound may alter target selectivity due to steric and electronic differences.

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